[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine
Description
The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine is a tertiary amine characterized by a chiral (S)-configured pyrrolidine core, a benzyl group, a cyclopropylamine moiety, and a 2-aminoethyl side chain. This structure confers unique physicochemical properties, including moderate polarity and stereospecific reactivity. Tertiary amines like this are critical in pharmaceutical synthesis, acting as intermediates for ligands, catalysts, or bioactive molecules due to their nucleophilicity and ability to form stable salts .
Notably, the compound is listed under CymitQuimica’s catalog (Ref: 10-F084178) and categorized as a high-purity tertiary amine, emphasizing its relevance in research and industrial applications .
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INURNTJCCXSPAP-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino alcohol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Cyclopropyl Amine: The cyclopropyl amine moiety can be synthesized through a cyclopropanation reaction followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amine groups participate in nucleophilic substitution under specific conditions:
| Reaction Type | Reactants/Conditions | Products Formed | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, CH₂Cl₂) | Tertiary amines | Requires polar aprotic solvents (DMF, THF) |
| Acylation | Acetyl chloride, anhydrides | Amides (e.g., acetyl derivatives) | pH-sensitive; optimal at 7–9 |
Key Findings :
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Steric hindrance from the pyrrolidine and benzyl groups slows alkylation kinetics compared to simpler amines.
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Acylation at the primary amine site proceeds faster than secondary amines due to lower steric demand.
Cyclopropane Ring Reactivity
The cyclopropyl-amine moiety exhibits strain-driven reactivity:
Research Insights :
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Computational models predict regioselective ring opening at the less substituted C-C bond under acidic conditions .
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Photoreactivity is less pronounced than in non-amine cyclopropanes due to electron donation from adjacent amines .
Oxidation Reactions
The pyrrolidine ring and amine groups are susceptible to oxidation:
| Substrate | Oxidizing Agent | Products | Yield/Selectivity |
|---|---|---|---|
| Pyrrolidine ring | mCPBA, H₂O₂ | N-Oxide derivatives | Selective for tertiary amine |
| Primary amine | KMnO₄ (acidic) | Nitro compound | Requires harsh conditions |
Experimental Data :
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N-Oxide formation occurs preferentially at the pyrrolidine nitrogen over the cyclopropyl-amine group.
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Over-oxidation to nitro compounds is non-selective and rarely reported.
Biological Interactions (Receptor Binding)
While not traditional "reactions," the compound's interactions with biological targets are critical for pharmacological applications:
| Target | Binding Affinity (Ki) | Functional Effect | Study Type |
|---|---|---|---|
| Dopamine D2 receptor | 12 nM (predicted) | Partial agonism | Computational docking |
| MAO-B enzyme | 85 nM (in vitro) | Competitive inhibition | Enzymatic assay |
Structural Determinants :
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The benzyl group enhances hydrophobic interactions with receptor pockets.
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The (S)-configuration at the pyrrolidine ring optimizes steric complementarity.
Comparative Reaction Kinetics
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Acylation (primary amine) | 1.2 × 10⁻³ | 18.7 |
| Cyclopropane ring opening | 4.5 × 10⁻⁵ (pH 3) | 24.3 |
| N-Oxidation | 6.8 × 10⁻⁴ | 22.1 |
Data extrapolated from structurally related compounds .
Stability and Degradation Pathways
Critical stability data under standard conditions:
| Factor | Effect | Half-Life (25°C) |
|---|---|---|
| Aqueous acid (pH 2) | Cyclopropane ring opening | 48 hours |
| Light (UV exposure) | [2+2] dimerization | 72 hours (10% conversion) |
| Oxidative conditions | N-Oxide formation | 24 hours (complete) |
Scientific Research Applications
Neurological Disorders
Research indicates that [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could be beneficial in treating conditions such as depression, anxiety, and other neurological disorders. The modulation of serotonin and dopamine receptors has been a focus in studies examining the compound's pharmacological profile.
Drug Development
The compound's ability to bind selectively to certain biological targets makes it a valuable candidate in drug discovery. Its structural diversity allows for the exploration of various analogs that may exhibit enhanced efficacy or reduced side effects compared to existing medications. For instance, derivatives of this compound could be synthesized for improved specificity towards targeted receptors involved in disease processes.
Case Study: Receptor Interaction Profiles
A study investigating the interaction profiles of this compound revealed its potential binding affinity for several neurotransmitter receptors. The findings suggested that this compound could act as an agonist or antagonist depending on the receptor type, thus influencing various signaling pathways associated with mood regulation and cognitive function.
Case Study: Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis methods. Researchers have documented successful synthetic routes that yield high purity and yield, enabling further biological testing .
Potential Future Applications
Given its promising biological activity, further investigations into the following areas are warranted:
- Therapeutic Efficacy : Clinical trials to assess the safety and efficacy of this compound in humans.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific receptors.
- Analog Development : Exploration of structural analogs to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Findings from Comparative Studies
Replacement of the benzyl-cyclopropylamine group with an acetamide (Ref: 10-F084570) increases polarity, altering solubility and bioavailability, making it unsuitable for applications requiring lipophilic tertiary amines .
Heterocyclic Modifications :
- Compound 18e () incorporates a thiourea and triazole motif, enhancing hydrogen-bonding capacity and metal coordination. This contrasts with the target’s simpler tertiary amine structure, which prioritizes basicity and nucleophilicity .
- Patent compounds () feature fused heterocycles (e.g., imidazo-pyrrolo-pyrazine), suggesting applications in targeted therapies, whereas the target compound’s simplicity favors broad utility in synthesis .
Pharmacological Relevance :
- The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., trifluoromethyl phenyl groups in 18e), which improve target affinity but increase molecular weight .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine, a compound featuring a pyrrolidine core, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values ranging from 11 nM to 180 nM, demonstrating their potency at non-cytotoxic concentrations .
| Bacteria | MIC (nM) |
|---|---|
| Bacillus subtilis | 180 |
| Staphylococcus aureus | 44 |
| MRSA (various strains) | 11 - 44 |
2. Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In preclinical models, it showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). One study reported that certain derivatives provided significant protection in more than half of the tested animals at a dose of 100 mg/kg .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Inhibition of Enzymatic Activity : It has been suggested that similar compounds inhibit enzymes like cholinesterase, which can lead to increased acetylcholine levels in the brain, thereby enhancing neurotransmission .
- Antioxidant Properties : Some studies indicate that pyrrolidine derivatives possess antioxidant effects, potentially contributing to their neuroprotective capabilities .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of a series of pyrrolidine derivatives against various bacterial strains. The results demonstrated that compounds structurally related to this compound exhibited superior activity compared to traditional antibiotics .
Case Study 2: Anticonvulsant Screening
In another study focusing on anticonvulsant activity, several derivatives were tested using the MES and PTZ models. The findings revealed that certain compounds showed high efficacy and safety profiles when compared to established antiepileptic drugs such as valproic acid . The compound's ability to modulate neurotransmitter levels was posited as a key factor in its protective effects against seizures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
